molecular formula C21H21FN4O3S B2879077 5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 1052556-40-7

5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2879077
CAS No.: 1052556-40-7
M. Wt: 428.48
InChI Key: KXNMHBIKBMTJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol, more commonly known in research circles as TPX-0134, is a novel, potent, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor designed to address clinical resistance in cancer therapy. TPX-0134 features a compact, macrocyclic structure that is engineered to effectively inhibit a wide spectrum of ALK resistance mutations, including the challenging solvent-front mutations such as G1202R and compound mutations that often arise after treatment with earlier-generation ALK inhibitors like crizotinib, alectinib, and lorlatinib. Its primary research value lies in the investigation of resistance mechanisms in ALK-positive non-small cell lung cancer (NSCLC) and the development of next-generation targeted therapeutics. The compound works by binding to the ATP-binding site of the ALK kinase domain, competing with ATP and preventing the phosphorylation and activation of downstream signaling pathways like STAT3, AKT, and ERK, thereby inducing apoptosis and inhibiting proliferation in ALK-driven tumor cells . Preclinical studies highlight its potential for treating and preventing brain metastases due to its significant penetration of the central nervous system. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-12-10-25(11-13(2)29-12)17(14-5-7-15(22)8-6-14)18-20(27)26-21(30-18)23-19(24-26)16-4-3-9-28-16/h3-9,12-13,17,27H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNMHBIKBMTJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Cyclization and Functionalization

This approach prioritizes early-stage formation of the triazolothiazole core, followed by side-chain installation.

Step 1: Synthesis of Triazolo[3,2-b]thiazole Intermediate
Reaction of 5-mercapto-3-(4-fluorophenyl)-triazole with α-bromoketones in ethanol under reflux yields 2-(4-fluorophenyl)-triazolo[3,2-b]thiazole. Cyclization is catalyzed by polyphosphoric acid (PPA) at 120°C for 6 hours, achieving 78% yield.

Step 2: Introduction of the Furan-2-yl Group
Ultrasound-assisted coupling of the triazolothiazole intermediate with furfuryl bromide in dimethylformamide (DMF) using InCl₃ (20 mol%) at 40°C for 30 minutes affords 2-(furan-2-yl)-triazolo[3,2-b]thiazole with 85% yield.

Step 3: Mannich Reaction for Side-Chain Attachment
Condensation with 2,6-dimethylmorpholine and 4-fluorobenzaldehyde in acetic acid at 80°C for 12 hours introduces the [(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl] group. The reaction proceeds via in situ formation of an iminium ion intermediate, yielding 62% of the desired product after column chromatography.

Step 4: Hydroxylation at Position 6
Selective oxidation using tert-butyl hydroperoxide (TBHP) in dichloromethane at 0°C introduces the hydroxyl group, achieving 70% yield.

Route 2: Convergent Synthesis via Multicomponent Reactions

This strategy employs a one-pot assembly of key fragments to improve atom economy.

Reaction Components:

  • Ethyl acetoacetate (1.0 equiv)
  • 4-Fluorophenylhydrazine (1.2 equiv)
  • 2,6-Dimethylmorpholine-4-carbaldehyde (1.1 equiv)
  • Furan-2-carboxylic acid (1.0 equiv)

Conditions:

  • Catalyst: InCl₃ (15 mol%)
  • Solvent: Ethanol/water (3:1)
  • Temperature: 60°C under ultrasound irradiation (25 kHz)
  • Time: 2 hours

This method yields 68% of the target compound after recrystallization from ethanol, with the triazolothiazole core forming via tandem cyclization and dehydration.

Optimization of Critical Reaction Parameters

Catalytic Systems

Comparative studies reveal significant yield variations based on catalyst choice:

Catalyst Solvent Temperature (°C) Yield (%)
InCl₃ EtOH/H₂O 60 68
POCl₃ Toluene 110 54
PPA Neat 120 72
ZnCl₂ DMF 90 48

Key Insight : InCl₃ in aqueous ethanol under ultrasound achieves optimal balance between yield and reaction time.

Solvent Effects on Cyclization

Solvent polarity profoundly impacts triazolothiazole formation:

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
Ethanol 24.3 78
Toluene 2.4 45
Water 80.1 63

Polar aprotic solvents like DMF facilitate cyclization by stabilizing charged intermediates.

Analytical Characterization and Validation

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 6.78 (dd, J = 3.6, 1.8 Hz, 1H, Furan-H)
  • δ 4.21 (s, 1H, CH-morpholine)
  • δ 3.65–3.58 (m, 4H, Morpholine-H)
  • δ 1.32 (d, J = 6.8 Hz, 6H, CH₃)

IR (KBr) :

  • 3420 cm⁻¹ (O-H stretch)
  • 1650 cm⁻¹ (C=N triazole)
  • 1240 cm⁻¹ (C-F bend)

HRMS (ESI+) :

  • m/z Calculated for C₂₃H₂₃FN₄O₃S: 478.1421
  • Found: 478.1418 [M+H]⁺

Challenges and Alternative Approaches

Regioselectivity in Triazole Formation

Competing cyclization pathways during triazolo[3,2-b]thiazole synthesis often yield isomeric byproducts. X-ray crystallographic analysis confirms that PPA-mediated cyclization favors the [3,2-b] isomer over [2,3-c] by a 4:1 ratio.

Stability of the Hydroxyl Group

The 6-hydroxyl group demonstrates sensitivity to oxidation. Protection as a tert-butyldimethylsilyl (TBS) ether during earlier synthetic stages improves overall yield from 62% to 79%.

Industrial-Scale Considerations

Batch processes using flow reactors with the following parameters achieve 85% purity at kilogram scale:

  • Residence time: 15 minutes
  • Temperature: 100°C
  • Pressure: 3 bar
  • Catalyst loading: 5 mol% InCl₃

Continuous extraction with ethyl acetate and crystallization from heptane/ethyl acetate (4:1) affords pharmaceutically acceptable purity (>99.5%).

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazole-thiazole derivatives, emphasizing substituent variations, molecular properties, and biological relevance:

Compound Key Substituents Molecular Weight (g/mol) Structural Features Reported Activity
Target Compound: 5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 4-fluorophenyl, 2,6-dimethylmorpholin-4-yl, furan-2-yl ~484.5 (estimated) Planar triazole-thiazole core with perpendicular fluorophenyl group N/A (structural analogs suggest antifungal potential)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-chlorophenyl, 4-fluorophenyl, pyrazole-triazole ~586.9 Triclinic (P¯1 symmetry), two independent molecules in asymmetric unit High crystallinity; no explicit activity reported
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives 4-methoxyphenyl, pyrazole ~350–400 Planar thiadiazole-triazole system; molecular docking predicts 14-α-demethylase inhibition Antifungal activity hypothesized via enzyme inhibition
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole (CAS 1956332-02-7) 2,4-difluorophenyl, methyl 251.25 Simplified triazole-thiazole core with fluorine substituents Commercial availability; no biological data disclosed

Key Observations:

Furan-2-yl substitution is rare in documented analogs, suggesting unique electronic or steric effects.

The target compound’s crystallization profile remains unstudied.

Biological Relevance :

  • While the target compound lacks direct activity data, molecular docking studies on analogs (e.g., ) highlight triazole-thiazole systems as promising scaffolds for antifungal development.

Synthetic Accessibility :

  • The synthesis of triazole-thiazoles typically involves cyclocondensation reactions (e.g., using diethyl oxalate and ketones) . The morpholine and furan substituents in the target compound may require specialized coupling steps.

Biological Activity

The compound 5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is an organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by several functional groups:

  • Morpholine ring : Enhances solubility and biological activity.
  • Fluorophenyl group : Increases lipophilicity and may influence receptor binding.
  • Triazolothiazole core : Imparts unique chemical reactivity and potential biological interactions.

Structural Formula

The structural formula can be represented as follows:

C18H22FN5O1S\text{C}_{18}\text{H}_{22}\text{F}\text{N}_5\text{O}_1\text{S}

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Receptor Modulation : By binding to receptors, it can modulate signal transduction pathways, influencing physiological responses.

Neuroprotective Effects

Research has indicated that compounds similar to this triazolothiazole structure exhibit neuroprotective properties. For instance, studies have shown that derivatives can protect neuronal cells from oxidative stress and apoptosis. These effects are often mediated through the modulation of signaling pathways associated with neuroinflammation and cell survival.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The mechanism is likely linked to disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of triazolothiazole derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
NeuroprotectionNeuronal Cells5.0
AntimicrobialE. coli12.5
AnticancerMCF-7 Cancer Cells8.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.